

A Comparative Efficacy Analysis of FPI-1465 and Avibactam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FPI-1465

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In the landscape of antimicrobial resistance, the development of novel β -lactamase inhibitors is paramount. This guide provides a detailed comparison of the efficacy of **FPI-1465**, an investigational diazabicyclooctane, and avibactam, a clinically established β -lactamase inhibitor. This analysis is based on publicly available preclinical and clinical data to inform research and drug development endeavors.

Executive Summary

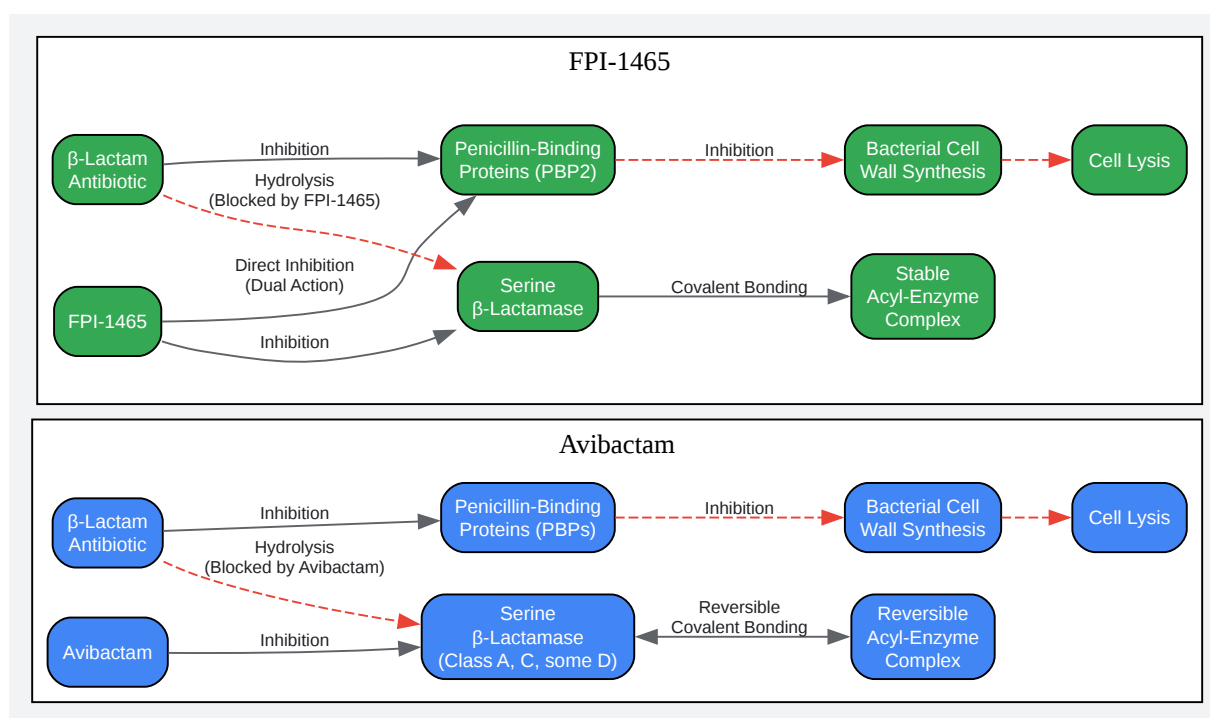
Avibactam, in combination with ceftazidime, is a well-characterized therapeutic option with a robust portfolio of Phase 3 clinical trial data demonstrating its efficacy against a broad spectrum of Gram-negative pathogens, including those producing extended-spectrum β -lactamases (ESBLs) and some carbapenemases. **FPI-1465** is a novel β -lactamase inhibitor with a potential dual-action mechanism, also targeting penicillin-binding proteins (PBPs). Preclinical data for **FPI-1465** are emerging, suggesting potent synergistic activity with β -lactam antibiotics. While direct clinical comparisons are not yet possible, this guide synthesizes the available efficacy data for both compounds.

Mechanism of Action

Avibactam is a non- β -lactam β -lactamase inhibitor that covalently binds to the active site of a wide range of serine β -lactamases, including Ambler class A, C, and some class D enzymes.^[1] This binding is reversible, a unique characteristic that distinguishes it from some other

inhibitors.[1] By inactivating these enzymes, avibactam protects co-administered β -lactam antibiotics from degradation.

FPI-1465 is also a non- β -lactam β -lactamase inhibitor belonging to the diazabicyclo[3.2.1]octane class.[2] Its primary mechanism involves the inactivation of serine- β -lactamases through the formation of a stable, covalent acyl-enzyme intermediate.[2][3] Additionally, preclinical evidence suggests a secondary mechanism of action through the inhibition of penicillin-binding proteins (PBPs), specifically PBP2, which are essential for bacterial cell wall synthesis.[3][4] This potential dual-targeting mechanism could offer an advantage in overcoming certain resistance mechanisms.[4]



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Caption: Mechanisms of action for Avibactam and **FPI-1465**.

Quantitative Data Presentation

In Vitro Efficacy

The following tables summarize the in vitro activity of **FPI-1465** and avibactam. Data for **FPI-1465** is based on limited preclinical studies, while avibactam data is more extensive.

Table 1: **FPI-1465** In Vitro Activity

Parameter	Target	Value	Reference
PBP Binding Affinity			
IC ₅₀	E. coli PBP2	1.0 ± 0.6 µg/mL	[5]
Synergistic Activity			
Potentialiation Factor	Ceftazidime vs. ESBL-producing bacteria	Up to 256-fold increase in potency	[6]
Potentialiation Factor	Aztreonam vs. ESBL-producing bacteria	Up to 1,024-fold increase in potency	[6]
Potentialiation Factor	Meropenem vs. Carbapenemase-producing bacteria	Up to 128-fold increase in potency	[6]
Potentialiation Factor	Ceftazidime vs. Carbapenemase-producing bacteria	Up to 256-fold increase in potency	[6]
Potentialiation Factor	Aztreonam vs. Carbapenemase-producing bacteria	Up to 4,096-fold increase in potency	[6]
Note: Potentialiation is observed when FPI-1465 is used at a fixed concentration of 4 µg/mL.[7]			

Table 2: Avibactam (in combination with Ceftazidime) In Vitro Activity against Gram-Negative Pathogens

Organism (n)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	% Susceptible	Reference
Enterobacteriaceae (36,380)	>99.9	[8]		
- Multidrug-Resistant (2,953)	0.25	1	99.2	[8]
- Extensively Drug-Resistant (448)	0.5	2	97.8	[8]
- Carbapenem-Resistant (513)	0.5	2	97.5	[8]
ESBL-producing E. coli	0.5	2	-	[2]
ESBL-producing K. pneumoniae	1	4	-	[2]
Pseudomonas aeruginosa (1,743)	2	8	96.3	[9]
- Multidrug-Resistant	4	16	86.5	[8]

Clinical Efficacy

The clinical efficacy of ceftazidime-avibactam has been established in several Phase 3 clinical trials. No clinical trial data for **FPI-1465** is publicly available at this time.

Table 3: Clinical Cure Rates for Ceftazidime-Avibactam from Pooled Phase 3 Trial Data (RECLAIM, RECAPTURE, REPROVE)

Indication	Ceftazidime-Avibactam Cure Rate (%) (n/N)	Comparator Cure Rate (%) (n/N)	Reference
Complicated Intra-Abdominal Infection (cIAI)	85.4 (147/172)	85.9 (151/176)	[6]
Complicated Urinary Tract Infection (cUTI)	91.1 (164/180)	92.1 (175/190)	[6]
Nosocomial Pneumonia (NP), including VAP	80.4 (21/26)	76.8 (33/43)	[6]
Overall (Pooled)	88.1 (334/379)	88.1 (364/413)	[6]

Table 4: Clinical Cure Rates for Ceftazidime-Avibactam by Pathogen (Pooled Phase 3 Data)

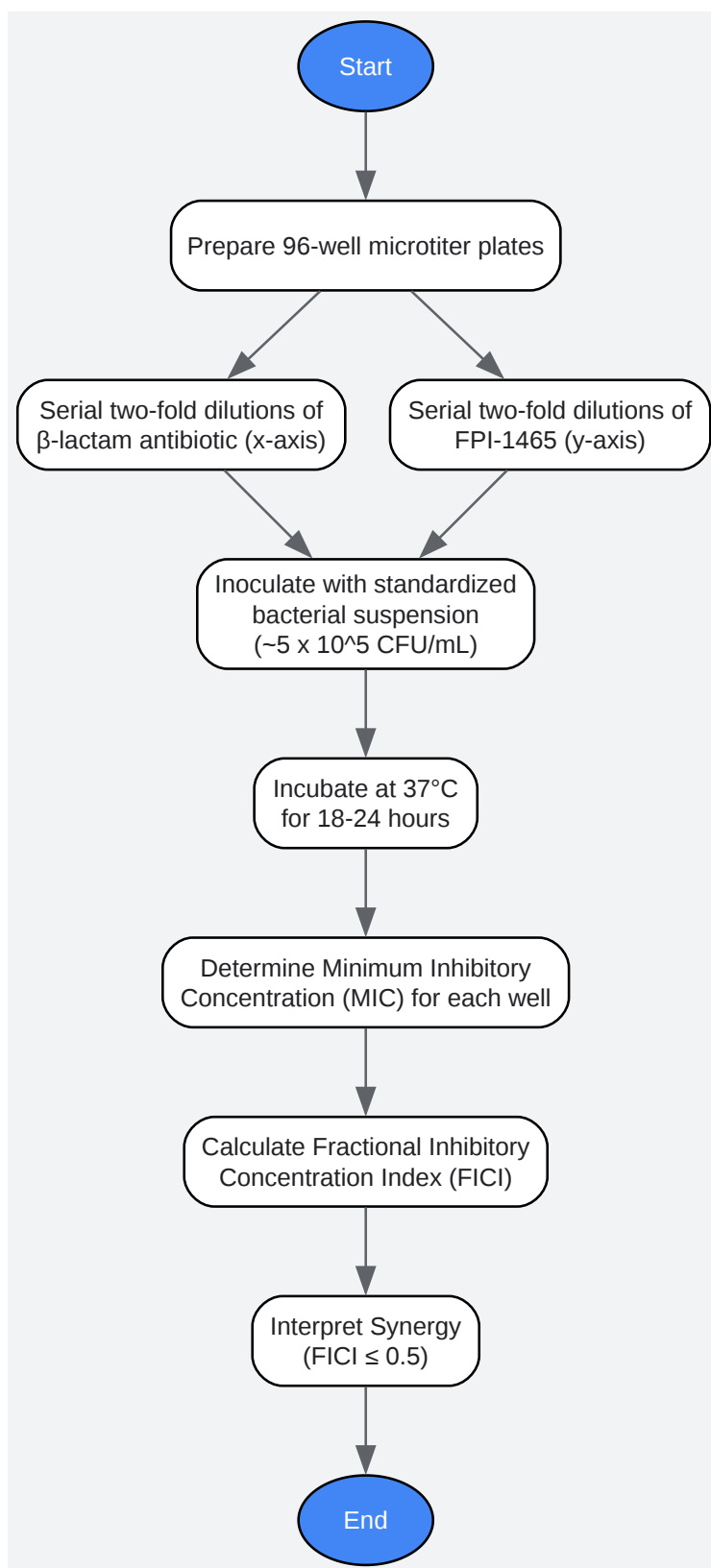
Pathogen (n)	Ceftazidime-Avibactam Cure Rate (%) (n/N)	Comparator Cure Rate (%) (n/N)	Reference
Escherichia coli (381)	88.1	88.1	[6] [10]
Klebsiella pneumoniae (261)	88.1	88.1	[6] [10]
Pseudomonas aeruginosa (53)	72.7 (8/11 in bacteremia subset)	88.1 (overall)	[1] [6]
Enterobacterales (bacteremia subset)	88.0 (44/50)	82.2 (37/45)	[1]
Note: Comparator in most trials was a carbapenem. [6]			

Experimental Protocols

Detailed experimental protocols for proprietary drug candidates are often not fully disclosed. However, the general methodologies can be summarized based on published literature.

FPI-1465: In Vitro Synergy Assessment (Checkerboard Assay)

A generalized protocol to determine the synergistic activity of **FPI-1465** with a β -lactam antibiotic.



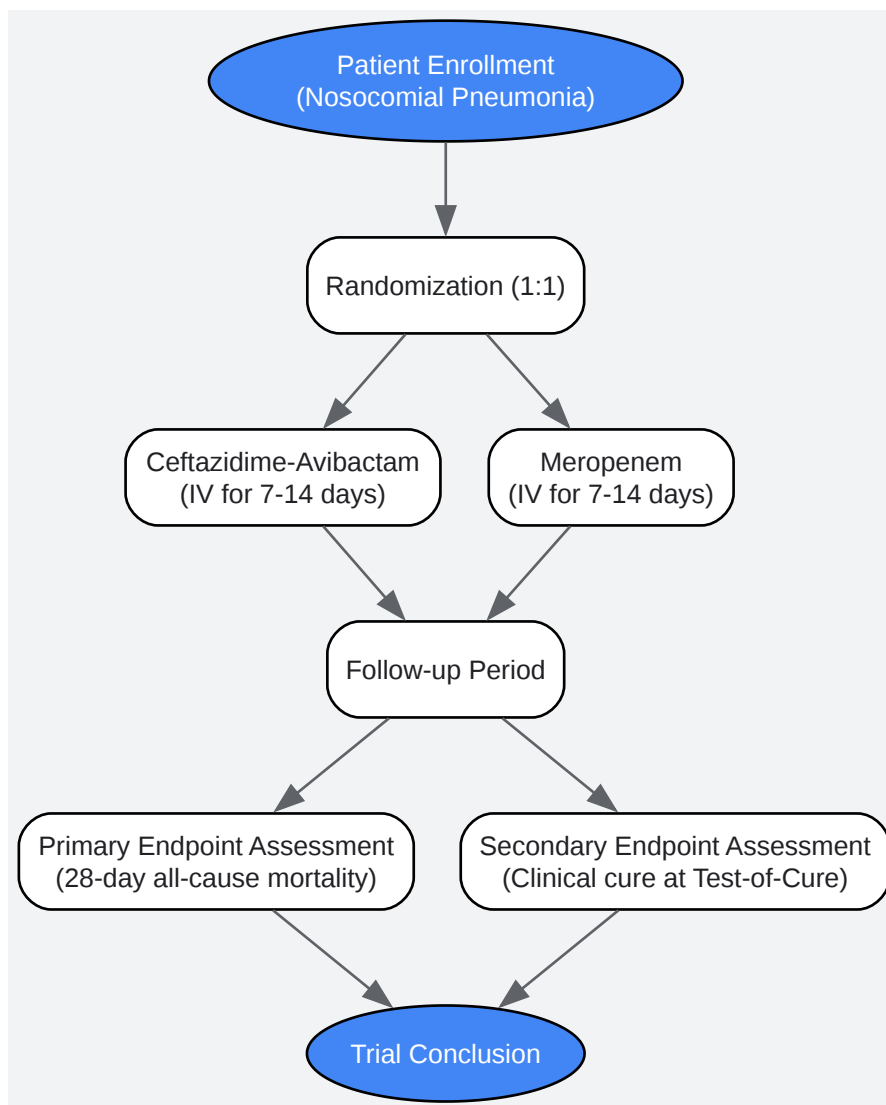
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Caption: Generalized workflow for an in vitro synergy assay.

Avibactam: Phase 3 Clinical Trial Design (e.g., REPROVE for Nosocomial Pneumonia)

A summary of the typical design for the Phase 3 trials evaluating ceftazidime-avibactam.

- Study Design: Randomized, double-blind, non-inferiority trial.[\[4\]](#)[\[11\]](#)
- Patient Population: Hospitalized adults with nosocomial pneumonia (including ventilator-associated pneumonia) caused by Gram-negative pathogens.[\[4\]](#)[\[11\]](#)
- Intervention: Intravenous ceftazidime-avibactam.[\[6\]](#)
- Comparator: Intravenous meropenem.[\[4\]](#)[\[11\]](#)
- Primary Endpoint: 28-day all-cause mortality.[\[4\]](#)[\[11\]](#)
- Secondary Endpoints: Clinical cure rate at the test-of-cure visit.[\[4\]](#)[\[11\]](#)



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Caption: Simplified workflow of a Phase 3 clinical trial for Avibactam.

Conclusion

Avibactam is a well-established β -lactamase inhibitor with proven clinical efficacy in combination with ceftazidime for the treatment of serious Gram-negative infections. **FPI-1465** is a promising investigational agent with a potential dual mechanism of action that has demonstrated potent in vitro synergistic effects with β -lactam antibiotics. While the preclinical data for **FPI-1465** are encouraging, further studies, including clinical trials, are necessary to fully elucidate its efficacy and safety profile and to allow for a direct comparison with established therapies like ceftazidime-avibactam. This guide provides a foundational

comparison based on the currently available data to aid researchers in the ongoing development of novel antimicrobial agents.

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- To cite this document: BenchChem. [A Comparative Efficacy Analysis of FPI-1465 and Avibactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#comparing-fpi-1465-and-avibactam-efficacy]

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